(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine
CAS No.: 174561-70-7
Cat. No.: VC21104681
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 174561-70-7 |
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Molecular Formula | C12H17FN2O |
Molecular Weight | 224.27 g/mol |
IUPAC Name | [4-[(4-fluorophenyl)methyl]morpholin-3-yl]methanamine |
Standard InChI | InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-9-12(15)7-14/h1-4,12H,5-9,14H2 |
Standard InChI Key | VVWOFFGNIYRUJK-UHFFFAOYSA-N |
SMILES | C1COCC(N1CC2=CC=C(C=C2)F)CN |
Canonical SMILES | C1COCC(N1CC2=CC=C(C=C2)F)CN |
Introduction
Chemical Identity and Structure
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is identified in chemical databases with specific identifiers that facilitate its recognition in scientific literature and commercial contexts. The compound possesses a unique molecular structure featuring a morpholine ring with distinct functional groups.
Identification Parameters
The compound is cataloged with the following identifiers:
Structural Characteristics
The chemical architecture of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine features a morpholine ring as the central structural element. The key substituents include:
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A 4-fluorobenzyl group attached at the 4-position of the morpholine ring
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A methanamine (methylamine) group at the 3-position of the morpholine ring
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An oxygen atom incorporated into the morpholine ring structure
This specific arrangement of functional groups contributes to the compound's chemical reactivity and potential applications in pharmaceutical synthesis.
Physical and Chemical Properties
Understanding the physical and chemical properties of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is essential for its proper handling, storage, and application in research environments.
Physical State and Appearance
The compound presents as an oil at standard temperature and pressure with a characteristic coloration:
Thermodynamic Properties
Property | Value | Source |
---|---|---|
Boiling Point | 317.4±27.0 °C (Predicted) | |
Density | 1.145±0.06 g/cm³ (Predicted) | |
pKa | 10.01±0.29 (Predicted) |
Solubility Profile
The compound demonstrates variable solubility in common organic solvents:
This solubility profile influences the selection of appropriate solvents for reactions and purification protocols involving this compound.
Synthesis and Preparation
The synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine typically involves specific chemical transformations targeting the morpholine scaffold.
Precursors and Reagents
The synthesis likely requires specific reagents including:
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Morpholine or substituted morpholine derivatives
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4-Fluorobenzyl halides (such as 4-fluorobenzyl bromide or chloride)
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Appropriate nitrogen sources for the methanamine group
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Reducing agents for reductive transformations
Applications and Research Significance
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine holds potential value in multiple research domains, particularly in pharmaceutical development and biochemical investigations.
Pharmaceutical Applications
The primary application noted in the search results identifies the compound as a Mosapride impurity . This connection to Mosapride—a prokinetic agent used to treat gastrointestinal disorders—suggests potential relevance in:
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Quality control procedures for Mosapride production
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Structure-activity relationship studies for gastrointestinal prokinetic agents
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Development of related pharmaceutical compounds
Biochemical Research Applications
Based on its structural features, (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine may find application in:
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Enzyme inhibition studies, particularly those involving amine-recognizing enzymes
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Receptor binding investigations, especially for systems responsive to morpholine-containing ligands
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Probes for biological systems where fluorine-containing compounds offer advantageous tracking capabilities
Related Compounds and Structural Analogs
Understanding the relationship between (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Positional Isomers
A notable structurally related compound is 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (CAS 112914-13-3) , which differs in the position of the methanamine group (position 2 versus position 3 in our target compound).
Property | 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine |
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CAS Number | 112914-13-3 |
Molecular Formula | C12H17FN2O |
Molecular Weight | 224.27 |
Physical Form | Oil |
Color | Pale Yellow to Light Yellow |
pKa | 9.37±0.29 (Predicted) |
The positional difference of the methanamine group likely influences the compound's reactivity, basicity, and potential biological interactions.
Non-Fluorinated Analogs
Future Research Directions
Several promising research avenues involving (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine merit further investigation.
Structure-Activity Relationship Studies
Systematic modification of the (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine scaffold could yield valuable insights:
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Alteration of the fluorine position on the benzyl group
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Substitution of fluorine with other halogens or functional groups
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Modification of the methanamine group to secondary or tertiary amines
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Introduction of additional substituents on the morpholine ring
Metabolic Studies
Understanding the metabolic fate of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine could inform its potential utility as a pharmaceutical intermediate:
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Identification of primary metabolic pathways
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Characterization of metabolic products
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Assessment of metabolic stability across species
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Evaluation of potential metabolite-mediated effects
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